rac-Arimoclomol Maleic Acid
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Overview
Description
rac-Arimoclomol Maleic Acid: is a biochemical compound primarily used in proteomics research. It is a derivative of arimoclomol, a drug developed for its potential therapeutic effects in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Niemann-Pick type C . The compound is characterized by its molecular formula C18H14D10ClN3O7 and a molecular weight of 439.91 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-Arimoclomol Maleic Acid involves the reaction of arimoclomol with maleic acid. The process typically includes the following steps:
Starting Materials: Arimoclomol and maleic acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and compliance with industry standards
Chemical Reactions Analysis
Types of Reactions: rac-Arimoclomol Maleic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized arimoclomol derivatives, while substitution reactions can produce various substituted arimoclomol compounds .
Scientific Research Applications
rac-Arimoclomol Maleic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as ALS and Niemann-Pick type C.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of rac-Arimoclomol Maleic Acid involves the activation of molecular chaperones, which are proteins that assist in the proper folding and repair of other proteins. This activation helps in the clearance of damaged proteins and aggregates, which are implicated in various neurodegenerative diseases. The compound stimulates the heat shock response, leading to the upregulation of heat shock proteins such as Hsp70 .
Comparison with Similar Compounds
Arimoclomol: The parent compound of rac-Arimoclomol Maleic Acid, used in similar therapeutic applications.
BRX-220: Another derivative of arimoclomol with potential therapeutic effects.
Uniqueness: this compound is unique due to its specific molecular structure and the presence of maleic acid, which enhances its stability and solubility. This makes it particularly useful in proteomics research and therapeutic applications .
Properties
Molecular Formula |
C18H24ClN3O7 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride |
InChI |
InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
OHUSJUJCPWMZKR-BTJKTKAUSA-N |
Isomeric SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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